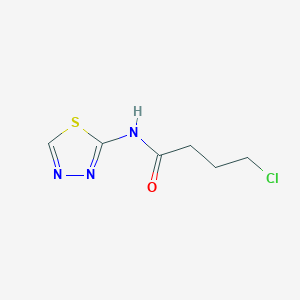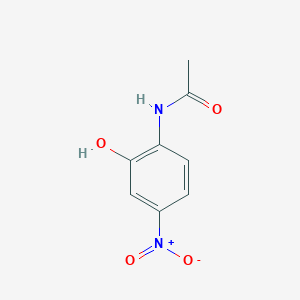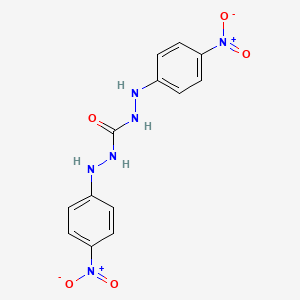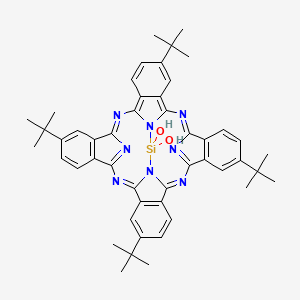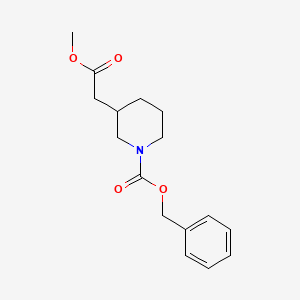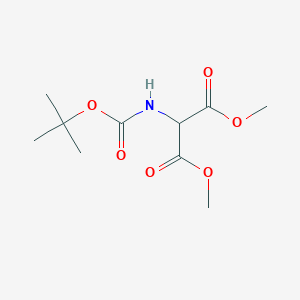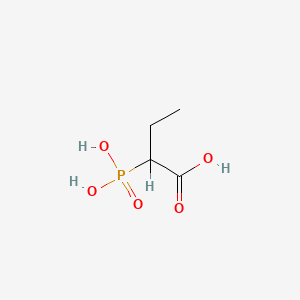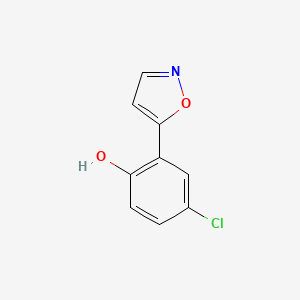
Phenyl(pyridin-4-yl)methanamine
Übersicht
Beschreibung
Phenyl(pyridin-4-yl)methanamine (PPM) is an organic compound found in a variety of plants and is used as a precursor in the synthesis of pharmaceuticals and other compounds. PPM is a versatile building block for a variety of chemical compounds, and its presence in plants has been linked to a variety of physiological effects.
Wissenschaftliche Forschungsanwendungen
Catalysis
Phenyl(pyridin-4-yl)methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have shown significant activity and selectivity in catalytic applications, particularly in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating this compound have been synthesized for use in cellular imaging and phototherapy. These complexes exhibit photocytotoxic properties, which are valuable in medical applications such as targeted cancer therapy. They have shown the ability to generate reactive oxygen species under red light, leading to apoptosis in various cell lines (Basu et al., 2014).
Antiosteoclast Activity
Research has explored the synthesis and antiosteoclast activity of compounds derived from this compound. These compounds have demonstrated moderate to high activity in inhibiting osteoclasts, which are cells that break down bone tissue. This has potential implications in treatments for diseases like osteoporosis (Reddy et al., 2012).
Schiff Base Ligands and Complexes
This compound-based Schiff base ligands have been synthesized and used to create complexes with metals such as iron and ruthenium. These complexes exhibit unique properties like photocytotoxicity, making them potential candidates for therapeutic applications (Basu et al., 2015).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, related to this compound, have been synthesized and tested for anticonvulsant activity. These compounds have shown potential as therapeutic agents for the treatment of seizures (Pandey & Srivastava, 2011).
Anticancer Activity
Palladium(II) and Platinum(II) complexes based on Schiff bases of this compound have demonstrated significant anticancer activity. These complexes have shown promising results in reducing cell viability in various cancer cell lines, making them potential candidates for cancer treatment (Mbugua et al., 2020).
Chemical Sensing
This compound derivatives have been utilized in the synthesis of chemical sensors. For example, a tri-(2-picolyl)amine functionalized triarylborane was synthesized for detecting cyanide and fluoride ions in aqueous solutions. This application is significant in environmental monitoring and safety (Zhang et al., 2019).
Biochemische Analyse
Biochemical Properties
It is known that similar compounds can undergo oxidation reactions .
Cellular Effects
Related compounds have been used in the synthesis of anticancer agents, suggesting potential effects on cell proliferation .
Molecular Mechanism
It has been used in the oxidation of primary and secondary amines to their corresponding aldehydes and ketones .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Phenyl(pyridin-4-yl)methanamine in laboratory settings. It has been used in oxidation reactions, which are rapid and provide diverse products under milder reaction conditions .
Metabolic Pathways
It has been used in oxidation reactions, suggesting it may be involved in redox metabolism .
Transport and Distribution
Similar compounds have been used in the development of targeted protein degradation, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Similar compounds have been used in the development of targeted protein degradation, suggesting potential localization to specific compartments or organelles .
Eigenschaften
IUPAC Name |
phenyl(pyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIOUOCUBMTIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389527 | |
| Record name | phenyl(pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58088-57-6 | |
| Record name | phenyl(pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


